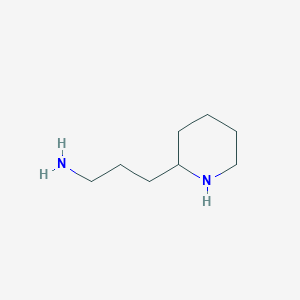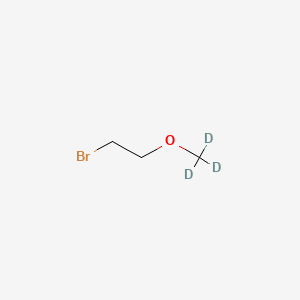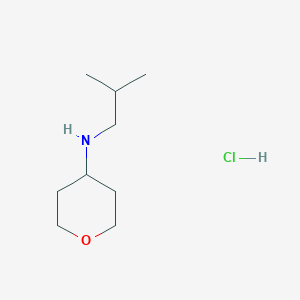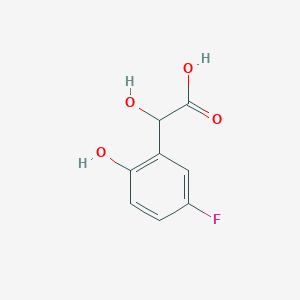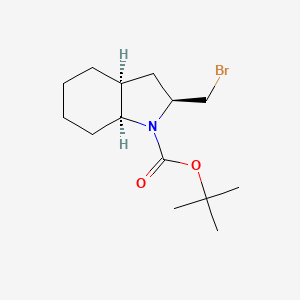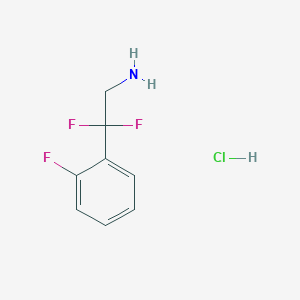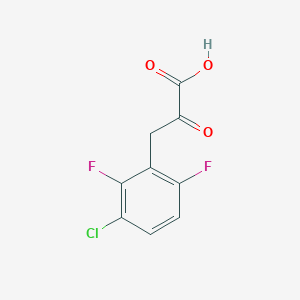
3-(3-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H5ClF2O3 It is a derivative of phenylacetic acid, characterized by the presence of chloro and difluoro substituents on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-2,6-difluorophenylacetic acid.
Oxidation: The phenylacetic acid derivative undergoes oxidation to introduce the oxo group at the 2-position, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. standard organic synthesis techniques involving controlled reaction conditions, purification steps, and quality control measures are likely employed to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and difluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxo group can be involved in redox reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other organic molecules to form larger structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylacetic acid derivatives, while oxidation and reduction can lead to different oxo and hydroxy derivatives.
Applications De Recherche Scientifique
3-(3-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and difluoro substituents on the phenyl ring can enhance binding affinity and specificity towards these targets. The oxo group plays a crucial role in the compound’s reactivity and interaction with biological molecules, potentially leading to inhibition or modulation of enzymatic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-2,6-difluorophenylacetic acid
- 3-Chloro-2,6-difluorophenylboronic acid
- 3-(3-Chloro-2,6-difluorophenyl)-2-propenoic acid
Comparison
Compared to similar compounds, 3-(3-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid is unique due to the presence of the oxo group at the 2-position. This structural feature imparts distinct chemical properties, such as increased reactivity in redox and condensation reactions. Additionally, the combination of chloro and difluoro substituents enhances its potential for specific interactions with biological targets, making it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C9H5ClF2O3 |
|---|---|
Poids moléculaire |
234.58 g/mol |
Nom IUPAC |
3-(3-chloro-2,6-difluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H5ClF2O3/c10-5-1-2-6(11)4(8(5)12)3-7(13)9(14)15/h1-2H,3H2,(H,14,15) |
Clé InChI |
DTHDTWYXGYBLKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)CC(=O)C(=O)O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


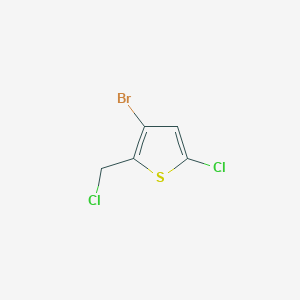
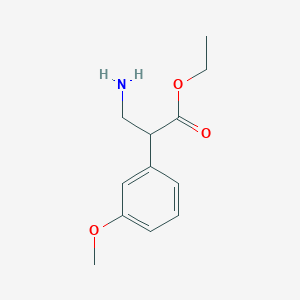

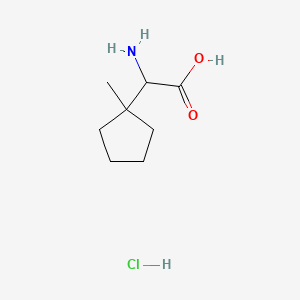

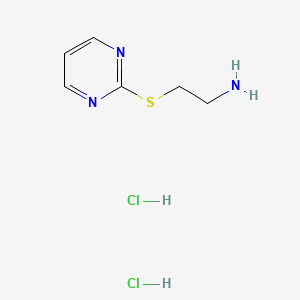
![(8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B13519373.png)
